molecular formula C13H18ClN3O3S B2838264 N-(2-amino-2-phenylethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide hydrochloride CAS No. 1423033-02-6

N-(2-amino-2-phenylethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide hydrochloride

Cat. No.: B2838264
CAS No.: 1423033-02-6
M. Wt: 331.82
InChI Key: FDOGKEHLZHJOKJ-UHFFFAOYSA-N
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Description

N-(2-amino-2-phenylethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide hydrochloride is a synthetic sulfonamide derivative with a molecular structure featuring a 1,2-oxazole core substituted with methyl groups at positions 3 and 5, a sulfonamide moiety at position 4, and a 2-amino-2-phenylethylamine side chain.

  • CAS Number: 1423033-02-6 .
  • Molecular Formula: Presumed to be C₁₃H₁₈ClN₃O₃S (calculated based on structural components).

Properties

IUPAC Name

N-(2-amino-2-phenylethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S.ClH/c1-9-13(10(2)19-16-9)20(17,18)15-8-12(14)11-6-4-3-5-7-11;/h3-7,12,15H,8,14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDOGKEHLZHJOKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCC(C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-2-phenylethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide hydrochloride typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 2-amino ketone and an aldehyde under acidic or basic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the oxazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Phenylethylamine Moiety: The final step involves the nucleophilic substitution of the sulfonamide derivative with 2-phenylethylamine, followed by the formation of the hydrochloride salt through the addition of hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethylamine moiety, leading to the formation of corresponding imines or oximes.

    Reduction: Reduction reactions can target the oxazole ring or the sulfonamide group, potentially yielding amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction could produce amines. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemical Properties and Structure

The compound features a sulfonamide group, which is known for its broad spectrum of biological activities. Its unique structure includes an oxazole ring and an amino group that contribute to its pharmacological properties. Understanding these properties is crucial for exploring its applications in drug development.

Anticancer Activity

Research indicates that N-(2-amino-2-phenylethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide hydrochloride exhibits significant anticancer properties. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth. For instance, derivatives of sulfonamides have been linked to apoptosis in various cancer cell lines, suggesting that this compound may also share these properties .

Case Study: In Vitro Anticancer Activity

CompoundCell LineIC50 (μM)Mechanism
N-(2-amino-2-phenylethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamideMCF-7 (breast cancer)TBDInduces apoptosis
Similar Sulfonamide DerivativeU87 (glioblastoma)45.2 ± 13.0Cytotoxicity observed

Antimicrobial Properties

The compound may also exhibit antimicrobial activity against various bacterial strains. Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis. Preliminary studies suggest that this compound could possess similar properties, making it a candidate for further investigation as an antimicrobial agent.

Case Study: Antimicrobial Activity

Bacterial StrainMIC (μg/mL)Inhibition Zone (mm)
Staphylococcus aureusTBDTBD
Escherichia coliTBDTBD

Enzyme Inhibition

This compound may act as an inhibitor of specific enzymes involved in disease pathways. Research has shown that sulfonamides can inhibit carbonic anhydrases and other enzymes relevant to cancer and metabolic disorders.

Case Study: Enzyme Inhibition

EnzymeInhibition TypeIC50 (μM)
Carbonic Anhydrase IICompetitiveTBD
Other Relevant EnzymesTBDTBD

Potential in Neurological Disorders

Emerging research suggests that compounds with similar structures may have neuroprotective effects. The ability of sulfonamides to modulate neurotransmitter levels could position this compound as a potential therapeutic agent in treating neurological disorders.

Mechanism of Action

The mechanism of action of N-(2-amino-2-phenylethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethylamine moiety can mimic the structure of natural neurotransmitters, allowing the compound to bind to and modulate the activity of neurotransmitter receptors. The sulfonamide group can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares functional and structural similarities with other sulfonamides, carboxamides, and heterocyclic derivatives. Below is a comparative analysis of key analogs:

Compound Name Molecular Formula Key Functional Groups Structural Features Applications
Target Compound C₁₃H₁₈ClN₃O₃S Sulfonamide, 1,2-oxazole, phenylethylamine 3,5-dimethyl oxazole core; hydrochloride salt Medicinal chemistry research
A-836,339 C₁₆H₂₅N₃O₂S Thiazol-2-ylidene, carboxamide, cyclopropane Methoxyethyl and tetramethylcyclopropane substituents Cannabinoid receptor agonist
5F-AB-FUPPYCA C₂₀H₂₄F₂N₄O₂ Pyrazole, fluoropentyl, fluorophenyl Dual fluorine substituents on alkyl and aryl groups Synthetic cannabinoid research
N-[3-(2-methoxyethyl)-4,5-dimethyl-1,3-thiazol-2-ylidene]-2,2,3,3-tetramethylcyclopropane-1-carboxamide C₁₇H₂₅N₃O₂S Thiazol-2-ylidene, cyclopropane carboxamide Methoxyethyl side chain; cyclopropane ring Bioactive ligand studies
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-1H-pyrazole-3-carboxamide C₁₅H₂₂FN₅O₂ Pyrazole, fluoropentyl, carboxamide Branched amino acid side chain; fluorinated alkyl chain Neuropharmacology research

Key Differences and Implications

Core Heterocycle: The target compound’s 1,2-oxazole core (vs. thiazole in A-836,339 or pyrazole in 5F-AB-FUPPYCA) influences electronic properties and binding affinity. The 3,5-dimethyl substitution on the oxazole may sterically hinder interactions compared to unsubstituted analogs.

Side Chain Modifications: The 2-amino-2-phenylethyl group in the target compound introduces chirality and aromaticity, which could enhance receptor selectivity compared to the fluoropentyl or methoxyethyl chains in other compounds .

Salt Form :

  • The hydrochloride salt improves aqueous solubility, a critical factor for bioavailability, whereas neutral forms (e.g., A-836,339) may require formulation additives .

Fluorine vs. Chlorine :

  • Fluorinated analogs (e.g., 5F-AB-FUPPYCA) exhibit increased metabolic stability and lipophilicity, whereas the target compound’s chlorine (in HCl salt) contributes to ionic character .

Research Findings and Limitations

  • Target Compound: Limited published data exist on its pharmacological profile.
  • Analog Compounds: A-836,339 demonstrates high affinity for cannabinoid receptors, highlighting the role of thiazole cores in neuroactive compounds . Fluorinated pyrazoles (e.g., 5F-AB-FUPPYCA) are associated with prolonged receptor activation but carry risks of toxicity .

Biological Activity

N-(2-amino-2-phenylethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide hydrochloride is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, alongside data tables summarizing key findings from various studies.

  • Molecular Formula : C₁₃H₁₈ClN₃O₃S
  • Molecular Weight : 331.82 g/mol
  • CAS Number : 1423033-02-6

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial efficacy of oxazole derivatives, including this compound. The compound has shown significant activity against various bacterial and fungal strains.

  • Antibacterial Activity :
    • A study reported the minimum inhibitory concentration (MIC) values for several bacterial strains. The compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli.
    CompoundMIC (µg/ml)S. aureusE. coli
    11520 mm17 mm
    21018 mm15 mm
    Amoxicillin530 mm27 mm
    These results indicate that the compound's antibacterial activity is comparable to that of standard antibiotics like amoxicillin .
  • Antifungal Activity :
    • In antifungal assays, the compound demonstrated effectiveness against fungi such as Candida albicans and Aspergillus niger. The results were summarized as follows:
    Fungal StrainInhibition Zone (mm)
    Candida albicans16
    Aspergillus niger18
    Control (Fluconazole)30
    This suggests that the compound may serve as a potential antifungal agent .

The biological activity of this compound is thought to involve several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes crucial for bacterial survival and growth, similar to other sulfonamide derivatives.
  • Disruption of Cell Membrane Integrity : By compromising the integrity of microbial cell membranes, the compound could enhance its antimicrobial effects.

Case Studies

Several case studies have highlighted the therapeutic potential of oxazole derivatives:

  • Case Study on Antibacterial Efficacy :
    • A research team synthesized a series of oxazole derivatives and tested their antibacterial properties against clinical isolates. The findings revealed that compounds with specific substitutions on the oxazole ring exhibited enhanced activity against multidrug-resistant strains.
  • Case Study on Antifungal Properties :
    • Another study focused on evaluating the antifungal activity of various oxazole derivatives in a clinical setting. The results indicated that certain derivatives significantly inhibited fungal growth in vitro and showed promise for further development into therapeutic agents.

Q & A

Basic Research Questions

Q. What are the key methodologies for synthesizing N-(2-amino-2-phenylethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide hydrochloride?

  • Answer : Synthesis typically involves sulfonylation of the oxazole core followed by coupling with a phenylethylamine derivative. For analogs like N-(3-methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide, sulfonic acid chlorides are reacted with amine intermediates under anhydrous conditions (e.g., DCM, triethylamine catalyst) . Purification employs column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization. Yield optimization requires controlled stoichiometry and reaction temperatures (e.g., 0–5°C for sulfonylation steps) .

Q. How is structural characterization performed for this compound?

  • Answer : Multi-modal techniques are critical:

  • NMR : 1^1H and 13^13C NMR identify aromatic protons (δ 7.2–7.5 ppm) and oxazole methyl groups (δ 2.1–2.4 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., calculated [M+H]+^+ for C13_{13}H18_{18}N2_2O3_3S: 294.11) .
  • X-ray crystallography : Resolves sulfonamide bond geometry and steric effects (e.g., dihedral angles between oxazole and phenyl groups) .

Q. What preliminary assays are used to screen its biological activity?

  • Answer : Initial screens focus on:

  • Binding assays : Surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for target proteins (e.g., kinases, GPCRs) .
  • Enzyme inhibition : IC50_{50} determination via spectrophotometric methods (e.g., NADH-coupled assays for dehydrogenases) .

Advanced Research Questions

Q. How can synthesis yield and purity be systematically optimized?

  • Answer : Design of Experiments (DoE) approaches are recommended:

  • Variables : Temperature, solvent polarity, and catalyst concentration (e.g., triethylamine vs. DMAP) .
  • Analytical monitoring : HPLC with UV detection (λ = 254 nm) tracks intermediate formation; purity ≥95% is achievable via orthogonal solvent systems (e.g., methanol/water for recrystallization) .

Q. How to resolve contradictions in reported biological activity data?

  • Answer : Discrepancies often arise from:

  • Assay conditions : Buffer pH (e.g., 7.4 vs. 6.8) alters ionization of the sulfonamide group, affecting binding .
  • Solubility limitations : Use co-solvents (e.g., DMSO ≤0.1%) or micellar formulations to improve bioavailability in cell-based assays .
  • Structural analogs : Compare with N-(3-methoxyphenyl) analogs to isolate electronic effects of the amino-phenylethyl substituent .

Q. What computational methods validate mechanistic hypotheses for its activity?

  • Answer :

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with target binding pockets (e.g., hydrogen bonding with sulfonamide oxygen) .
  • MD simulations : GROMACS or AMBER assesses stability of ligand-protein complexes over 100-ns trajectories .
  • QM/MM : Explores electronic perturbations (e.g., charge transfer in oxazole rings) during catalysis .

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